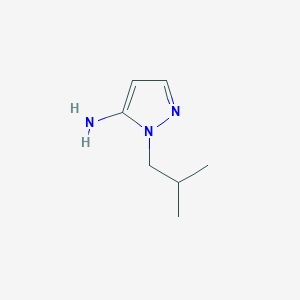

1-isobutyl-1H-pyrazol-5-amine

説明

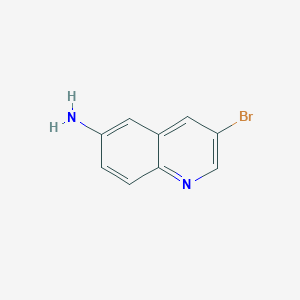

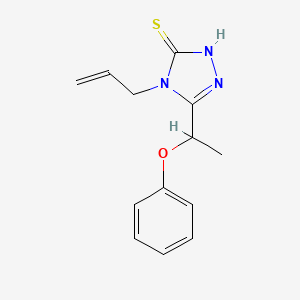

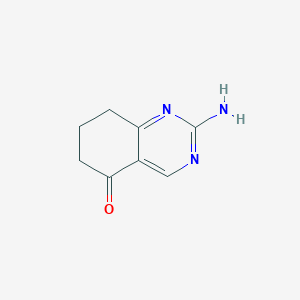

1-isobutyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 . It is also known by other names such as 2-(2-methylpropyl)pyrazol-3-amine .

Synthesis Analysis

The synthesis of 1-isobutyl-1H-pyrazol-5-amine and its derivatives has been a subject of research. For instance, 5-aminopyrazole has been used as a precursor in the design and synthesis of fused pyrazoloazines . Another study reported the synthesis of 1,3-diphenyl-5-(N-phenylamino)pyrazole using 5-amino-1,3-diphenylpyrazole and aryl halides .Molecular Structure Analysis

The molecular structure of 1-isobutyl-1H-pyrazol-5-amine can be represented by the InChI code: 1S/C7H13N3/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 . The compound has a topological polar surface area of 43.8 Ų and a complexity of 103 .Physical And Chemical Properties Analysis

1-isobutyl-1H-pyrazol-5-amine has a molecular weight of 139.20 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .科学的研究の応用

Synthesis Techniques and Methodologies

Solid-Phase Syntheses of Pyrazoles and Isoxazoles : The condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine, can produce highly substituted pyrazoles or isoxazoles. This method offers excellent yields and purities, with the ability to control the ratio of isomers. A variation of this scheme can create trisubstituted pyrazoles and related isoxazoles (Shen, Shu, & Chapman, 2000).

Microwave-Mediated Synthesis : A microwave-mediated synthesis of 1H-pyrazole-5-amines uses 1 M HCl at 150°C. This method is quick, with most reactions completing in just 10 minutes, and requires minimal purification (Everson et al., 2019).

Synthesis of Heterocyclic Ketene Aminal Derivatives : An efficient one-pot three-component synthesis creates novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This environmentally benign method is suitable for large-scale synthesis and shows promise in drug discovery (Yu et al., 2013).

Chemical Structure and Bioactivity Studies

Characterization and Bioactivities of Pyrazole Derivatives : The synthesis and characterization of pyrazole derivatives, along with their structure using various spectroscopy methods and single-crystal X-ray crystallography, can help in identifying pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Inhibition of Amine Oxidases by Pyrazole Derivatives : Pyrazole derivatives can act as reversible and non-competitive inhibitors of monoamine oxidases, with potential implications for understanding the mechanism of action in various biochemical pathways (Manna et al., 2002).

Miscellaneous Applications

Microwave-Assisted Preparation for Diverse Applications : The microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines uses water as the solvent, making it an efficient and environmentally friendly method. These molecules have applications in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).

Multicomponent Approach to Pyrazolo[3,4-b]pyridines : A catalyst-free multicomponent preparation of 1H-pyrazolo[3,4-b]pyridines demonstrates the versatility of 1H-pyrazol-5-amine in synthesizing structurally diverse products. This highlights its role in azaheterocycle syntheses (Hill, 2016).

将来の方向性

The future directions for the study of 1-isobutyl-1H-pyrazol-5-amine and its derivatives could involve further exploration of their synthesis methods and pharmacological properties. For instance, the development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers . Additionally, these compounds could be used as a starting point for developing safer alternatives to traditional non-covalent anticoagulants .

特性

IUPAC Name |

2-(2-methylpropyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAFAORHXSFBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406991 | |

| Record name | 1-isobutyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-isobutyl-1H-pyrazol-5-amine | |

CAS RN |

3524-18-3 | |

| Record name | 1-(2-Methylpropyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-isobutyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)